molecular formula C16H20N2O3S2 B14357187 Benzylthiourea;2,5-dimethylbenzenesulfonic acid CAS No. 90254-03-8

Benzylthiourea;2,5-dimethylbenzenesulfonic acid

Cat. No.: B14357187
CAS No.: 90254-03-8
M. Wt: 352.5 g/mol
InChI Key: KLBSVICUBKKJGD-UHFFFAOYSA-N
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Description

Benzylthiourea;2,5-dimethylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 2,5-dimethylbenzenesulfonic acid. Benzylthiourea is known for its applications in organic synthesis and as an intermediate in the production of various chemicals. 2,5-Dimethylbenzenesulfonic acid, on the other hand, is a sulfonic acid derivative of xylene, commonly used in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylthiourea;2,5-dimethylbenzenesulfonic acid typically involves the reaction of benzylthiourea with 2,5-dimethylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and reduce production costs. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzylthiourea;2,5-dimethylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates .

Scientific Research Applications

Benzylthiourea;2,5-dimethylbenzenesulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzylthiourea;2,5-dimethylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. It may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzylthiourea;2,5-dimethylbenzenesulfonic acid is unique due to its combined properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from other similar compounds .

Properties

CAS No.

90254-03-8

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

benzylthiourea;2,5-dimethylbenzenesulfonic acid

InChI

InChI=1S/C8H10N2S.C8H10O3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-6-3-4-7(2)8(5-6)12(9,10)11/h1-5H,6H2,(H3,9,10,11);3-5H,1-2H3,(H,9,10,11)

InChI Key

KLBSVICUBKKJGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N

Origin of Product

United States

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